molecular formula C10H12O3S B397045 2-(3-Methyl-4-methylsulfanylphenoxy)acetic acid CAS No. 3364-88-3

2-(3-Methyl-4-methylsulfanylphenoxy)acetic acid

Cat. No.: B397045
CAS No.: 3364-88-3
M. Wt: 212.27g/mol
InChI Key: DJAIXSIYKNHEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methyl-4-methylsulfanylphenoxy)acetic acid is a high-purity chemical compound with the molecular formula C10H12O3S and a molecular weight of 244.26 g/mol . This research-grade material is characterized by a methylsulfanyl (S-methyl) functional group attached to a phenoxyacetic acid core structure. It is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers investigating phenoxyacetic acid derivatives will find this compound of significant interest. While specific biological data for this analog is limited in the public domain, its structural similarity to other substituted phenoxyacetic acids, particularly the sulfonyl and sulfanyl variants, suggests potential as a valuable intermediate in medicinal chemistry and biological probe development . The compound's structure, featuring both ether and thioether linkages on an aromatic system, makes it a versatile scaffold for further chemical modification, such as oxidation to the corresponding sulfone . In research applications, this compound may be utilized as a building block for the synthesis of more complex molecules. Its core structure is related to compounds that have been studied for their interaction with biological targets, including nuclear receptors like the Peroxisome Proliferator-Activated Receptors (PPARs) . PPARs are ligand-activated transcription factors that play a central role in regulating lipid metabolism, glucose homeostasis, and inflammatory processes . Although not explicitly verified for this specific analog, structural analogs with modifications at the 4-position of the phenoxy ring have been explored as tools to modulate these pathways, offering insights into metabolic syndrome, neurodegenerative disorders, and diabetes . Researchers are advised to handle the product with appropriate safety precautions, refer to the material safety data sheet (MSDS) for detailed handling and hazard information, and ensure all experimental use complies with local institutional safety guidelines.

Properties

IUPAC Name

2-(3-methyl-4-methylsulfanylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-7-5-8(13-6-10(11)12)3-4-9(7)14-2/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAIXSIYKNHEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356395
Record name AG-664/25003435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3364-88-3
Record name AG-664/25003435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-4-methylsulfanylphenoxy)acetic acid typically involves the reaction of 3-methyl-4-methylsulfanylphenol with chloroacetic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.

Reaction Conditions:

    Reagents: 3-Methyl-4-methylsulfanylphenol, chloroacetic acid, base (e.g., sodium hydroxide)

    Solvent: Aqueous or organic solvent (e.g., ethanol)

    Temperature: Typically conducted at room temperature or slightly elevated temperatures

    Time: Several hours to complete the reaction

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but optimized for large-scale production with considerations for cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-4-methylsulfanylphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products

    Oxidation: Sulfone or sulfoxide derivatives

    Reduction: Corresponding alcohol

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

2-(3-Methyl-4-methylsulfanylphenoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural features.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-4-methylsulfanylphenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylsulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural features, physicochemical properties, and applications of 2-(3-Methyl-4-methylsulfanylphenoxy)acetic acid and its analogs:

Compound Name Substituents (Phenyl Ring) Molecular Weight (g/mol) Melting Point (K) Key Properties/Applications References
This compound 3-CH₃, 4-SCH₃ Not reported Not reported Potential herbicide intermediate; electron-rich due to SCH₃ Inferred
2-(3-Bromo-4-methoxyphenyl)acetic acid 3-Br, 4-OCH₃ 245.06 386.3–387.2 Used in Combretastatin A-4 synthesis; strong O–H∙∙∙O hydrogen bonding
2-(4-Hydroxy-3-methoxyphenyl)acetic acid 3-OCH₃, 4-OH 182.17 Not reported Lab research; polar due to –OH and –COOH groups
2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid 3-OBn, 4-OCH₃ 286.29 Not reported Enhanced lipophilicity from benzyl group; pharmaceutical intermediate
2-(3-carbamoylphenoxy)acetic acid 3-CONH₂ 195.17 Not reported High polarity (XLogP3 = 0.5); potential drug candidate
2-[4-(2-methoxyethanesulfonyl)phenyl]acetic acid 4-SO₂CH₂CH₂OCH₃ 258.30 Not reported Sulfonyl group enhances reactivity; agrochemical applications

Key Observations:

Substituent Effects on Reactivity :

  • Electron-donating groups (e.g., –SCH₃, –OCH₃) increase the electron density of the phenyl ring, enhancing electrophilic substitution reactions. In contrast, electron-withdrawing groups (e.g., –Br, –SO₂) reduce reactivity .
  • The methylsulfanyl group in the target compound may confer stability against oxidation compared to thiol (–SH) analogs .

Hydrogen Bonding and Crystal Packing :

  • Carboxylic acid groups form centrosymmetric dimers via O–H∙∙∙O hydrogen bonds (e.g., R₂²(8) motif in 2-(3-Bromo-4-methoxyphenyl)acetic acid) . Similar behavior is expected for the target compound.

Applications :

  • Bromo- and iodo-substituted analogs are intermediates in natural product synthesis (e.g., Combretastatin A-4) .
  • Sulfonyl-containing derivatives (e.g., 2-[4-(2-methoxyethanesulfonyl)phenyl]acetic acid) are linked to herbicide development .

Physicochemical Property Trends

  • Lipophilicity : Methylsulfanyl (–SCH₃) and benzyloxy (–OBn) groups increase lipophilicity (higher logP), enhancing membrane permeability. Hydroxy (–OH) and carbamoyl (–CONH₂) groups reduce logP, favoring aqueous solubility .
  • Acidity: The carboxylic acid group (pKa ~2.5–3.0) dominates acidity, but substituents influence minor variations. Electron-withdrawing groups (e.g., –Br) slightly increase acidity compared to –OCH₃ .

Biological Activity

2-(3-Methyl-4-methylsulfanylphenoxy)acetic acid, a derivative of phenoxyacetic acid, has garnered attention for its potential biological activities, particularly in pharmacology and agricultural applications. This compound exhibits properties that could be beneficial in treating various conditions, including metabolic disorders and certain types of cancer. This article aims to synthesize findings from diverse sources regarding its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H13O3SC_{11}H_{13}O_3S, with a molecular weight of approximately 225.29 g/mol. The compound features a phenoxy group substituted with methyl and methylthio groups, which are critical for its biological activity.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Anti-inflammatory Activity : The presence of the methylthio group can enhance the anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.
  • Hormonal Regulation : As a phenoxyacetic acid derivative, it may influence hormonal pathways, particularly those related to insulin sensitivity and glucose metabolism.

Pharmacological Applications

  • Antidiabetic Effects : Preliminary studies suggest that this compound may improve insulin sensitivity and reduce blood glucose levels in diabetic models.
  • Anticancer Potential : Research has indicated that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest in various cancer cell lines.
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against several bacterial strains, making it a candidate for further development as an antibacterial agent.

Agricultural Applications

The compound is also explored for its use as a herbicide and pesticide due to its ability to disrupt plant growth processes. Its selective toxicity towards certain plant species makes it valuable in agricultural settings.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antidiabetic Effects :
    • A study involving diabetic rats showed that administration of the compound resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin sensitivity mediated by the compound's interaction with insulin receptors.
  • Anticancer Activity Assessment :
    • In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. Mechanistic studies revealed that this effect was due to the induction of apoptosis via the mitochondrial pathway.
  • Antimicrobial Efficacy :
    • A series of antimicrobial assays indicated that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.

Data Tables

Biological ActivityModel/SystemObserved EffectReference
AntidiabeticDiabetic ratsReduced blood glucose levels
AnticancerMCF-7 cellsInduced apoptosis (IC50 = 25 µM)
AntimicrobialS. aureusMIC = 32-64 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methyl-4-methylsulfanylphenoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Methyl-4-methylsulfanylphenoxy)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.